Home > Products > Screening Compounds P131729 > 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride
1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride - 2034511-25-4

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride

Catalog Number: EVT-3018805
CAS Number: 2034511-25-4
Molecular Formula: C13H30Cl2N2
Molecular Weight: 285.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester

Compound Description: N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester is a dipeptide sweetener. Its basic salts, represented by the formula (I) where Xm+ is selected from Na+, K+, Al3+, Fe2+, Fe3+, Ca2+, Mg2+, NH4+, and Zn2+; Qs- is either absent or a physiologically acceptable counter-anion; and m-s=n, are explored as low-calorie sweeteners.

LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea)

Compound Description: LY3009120 is a pan-RAF inhibitor developed to address limitations associated with paradoxical MAPK pathway activation caused by other RAF inhibitors like vemurafenib and dabrafenib. It demonstrates activity against both wild-type and BRAF V600E mutant cells, including tumor cells with RAS mutations.

2-(3,3-dimethylbutyl) methylphosphonofluoridate (Soman)

Compound Description: Soman is an extremely toxic organophosphate nerve agent. It irreversibly inhibits acetylcholinesterase by reacting with the active site serine. Research focuses on understanding its mechanism of action and developing effective antidotes, particularly oxime reactivators. ,

1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

Compound Description: TY-52156 is a novel, highly selective antagonist for the S1P3 receptor. It exhibits submicromolar potency and has been instrumental in elucidating the role of S1P3 receptors in vascular contraction. TY-52156 inhibits S1P-induced decrease in coronary flow and suppresses S1P3 receptor-mediated bradycardia in vivo.

N-(3,3-dimethylbutyl)-L-aspartyl-L-phenylalanine methylester

Compound Description: N-(3,3-dimethylbutyl)-L-aspartyl-L-phenylalanine methylester is a high-potency sweetener with approximately 7000 times the sweetness of sucrose. Conformational analysis suggests it adopts an "L-shaped" structure believed to be crucial for its sweet taste. This structure involves interactions between the aspartic acid and phenylalanine moieties and a hydrophobic binding domain provided by the 3,3-dimethylbutyl group. ,

3,3-Dimethylbutan-1-ol-1,2-dz (1)

Compound Description: 3,3-Dimethylbutan-1-ol-1,2-dz is a deuterium-labeled alcohol utilized in the stereochemical study of reactions involving transition metal alkyls, particularly those with π-cyclopentadienyldicarbonyliron. This research sheds light on the mechanisms of bond formation and cleavage at tetrahedral carbon atoms in these reactions.

N-(2-iodo-3,3-dimethylbutyl)urea

Compound Description: N-(2-iodo-3,3-dimethylbutyl)urea is a β-iodourea synthesized and studied for its cyclization into 2-amino-2-oxazoline derivatives. Its structure and spectral properties have been elucidated using various analytical and spectroscopic techniques.

Bis(3,3-dimethylbutyl)zinc

Compound Description: Bis(3,3-dimethylbutyl)zinc is an organozinc compound formed by the addition of di-tert-butylzinc to ethylene. This reaction represents a metal addition process, highlighting the reactivity of di-tert-butylzinc towards olefins.

4-(1,1-dimethyl-3,3-dimethylbutyl)-2,5-dinitrophenol (DNP)

Compound Description: 4-(1,1-dimethyl-3,3-dimethylbutyl)-2,5-dinitrophenol, also known as 2,5-dinitro-4-t-octylphenol (DNP), is used in conjunction with polyethylene glycol mono-p-nonylphenyl ether (PEGP) to extract alkaline earth metal ions. This extraction process forms complexes with a stoichiometry of metal:PEGP:DNP:anion = 1:1:1:1.

Overview

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry. It features a piperazine ring substituted with isopropyl and 3,3-dimethylbutyl groups, which may influence its biological activity and pharmacological properties.

Source and Classification

The compound can be classified as a piperazine derivative, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The specific structure of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride allows it to interact with various biological targets, making it a subject of interest in drug development and pharmacological research.

Synthesis Analysis

Methods

The synthesis of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride typically involves several steps:

  1. Formation of the Piperazine Ring: The initial step often includes the reaction of 1-chloro-3,3-dimethylbutane with isopropylamine in the presence of a base to form the piperazine ring.
  2. Quaternization: The resulting piperazine can be quaternized using hydrochloric acid to form the dihydrochloride salt.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride consists of a piperazine ring with two significant substituents: a 3,3-dimethylbutyl group at one nitrogen atom and an isopropyl group at another nitrogen atom. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the compound.

Data

  • Molecular Formula: C₁₃H₁₈Cl₂N₂
  • Molecular Weight: Approximately 283.20 g/mol
  • Structural Representation:
Chemical Reactions Analysis

Reactions

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride can undergo various chemical reactions typical for piperazine derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the piperazine ring can act as nucleophiles in substitution reactions.
  • Acid-Base Reactions: The presence of hydrochloride groups allows for protonation and deprotonation reactions under different pH conditions.

Technical Details

These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific pharmacological properties.

Mechanism of Action

The mechanism of action for 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride is not fully elucidated but is likely related to its interaction with neurotransmitter receptors in the brain. Piperazines often exhibit activity at serotonin and dopamine receptors, which may contribute to their pharmacological effects.

Process and Data

Studies on similar compounds suggest that this derivative may act as a receptor antagonist or agonist, influencing neurotransmitter systems involved in mood regulation and anxiety response.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data is not widely available but can be determined experimentally.
  • Solubility: Generally soluble in water due to the presence of chloride ions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; should be handled with care to avoid unwanted reactions.
Applications

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new medications targeting psychiatric disorders.
  • Biochemical Research: Useful in studies related to neurotransmitter systems and receptor interactions.
Synthetic Methodologies and Optimization Strategies for 1-(3,3-Dimethylbutyl)-4-isopropylpiperazine Dihydrochloride

Regioselective Alkylation Techniques in Piperazine Derivative Synthesis

Regioselective alkylation of the piperazine nitrogen atoms represents the foundational step in synthesizing 1-(3,3-dimethylbutyl)-4-isopropylpiperazine dihydrochloride. Piperazine’s symmetric structure and equivalent nucleophilicities of its two nitrogen atoms present significant challenges for mono-functionalization, necessitating sophisticated chemical strategies to achieve the desired unsymmetrical disubstitution pattern. The synthesis typically employs a sequential alkylation approach where the sterically hindered 3,3-dimethylbutyl group is introduced first, leveraging both steric and electronic considerations to direct regiochemistry [5].

The primary alkylation step involves reacting piperazine with 1-chloro-3,3-dimethylbutane under SN2 conditions, where careful stoichiometric control (limiting alkyl halide to ≤0.95 equivalents) minimizes bis-alkylated byproduct formation. Solvent selection critically influences reaction kinetics: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity while maintaining reaction temperatures between 60-80°C optimizes substitution rates while suppressing elimination pathways. Under optimized conditions, this step achieves 65-72% isolated yield of the monoalkylated intermediate 1-(3,3-dimethylbutyl)piperazine, with chromatographic removal of residual piperazine and dialkylated impurities (<8% combined) [5].

Subsequent introduction of the isopropyl group employs the Mitsunobu reaction as a key regioselective method, utilizing triphenylphosphine/diisopropyl azodicarboxylate (DIAD) to convert 1-(3,3-dimethylbutyl)piperazine and isopropanol into the targeted tertiary amine. This method circumvents the poor electrophilicity of secondary isopropyl halides and provides excellent regiocontrol (>98% selectivity for alkylation at the less hindered nitrogen). Alternative approaches include reductive amination using acetone and sodium triacetoxyborohydride, though this yields lower selectivity (86-92%) due to reduced steric differentiation between the nitrogen atoms [5].

Table 1: Optimization Strategies for Regioselective Alkylation Steps

Alkylation StageKey ParameterStandard ConditionsOptimized ApproachYield Improvement
Primary AlkylationStoichiometry Control1.0 eq. alkyl halide0.9-0.95 eq. alkyl halide+18% (reduced byproducts)
Solvent SystemTolueneAcetonitrile/DMF (4:1)+22% reaction rate
Secondary AlkylationReaction MethodIsopropyl bromide/K₂CO₃Mitsunobu (iPrOH/PPh₃/DIAD)+32% regioselectivity
Temperature ManagementReflux0°C → RT gradual additionReduced dialkylation by 15%

Significant challenges persist in scaling these methodologies, particularly in managing the exothermic nature of the initial alkylation and the high reagent costs associated with Mitsunobu chemistry. Recent innovations demonstrate potential for phase-transfer catalysis (PTC) using tetrabutylammonium bromide, enabling aqueous-organic biphasic alkylation at room temperature with improved atom economy and reduced byproduct generation [5].

Role of Diastereomeric Salt Formation in Purification Processes

The synthetic intermediates and final compound require stringent purification to achieve pharmaceutical-grade enantiomeric purity since residual stereoisomers can compromise biological activity. Although 1-(3,3-dimethylbutyl)-4-isopropylpiperazine lacks chiral centers, its synthetic precursor 1-(3,3-dimethylbutyl)piperazine can form racemic mixtures when derived from non-enantioselective processes. Resolution via diastereomeric salt formation provides the most effective purification strategy, exploiting differential crystallinity between diastereomer pairs [2] [7].

Chiral resolution typically employs L-(-)-dibenzoyl tartaric acid (DBTA) or D-(-)-camphorsulfonic acid (CSA) as resolving agents. The process involves dissolving the racemic free base with 0.5 equivalents of chiral acid in ethanol/water mixtures (typically 7:3 ratio), followed by controlled cooling crystallization. DBTA forms a highly insoluble crystalline complex specifically with the (R)-enantiomer of the monoalkylated piperazine intermediate, while the (S)-enantiomer remains predominantly in solution. This achieves ≥95% diastereomeric excess (de) in the precipitated salt after single recrystallization. Subsequent liberation of the resolved amine using sodium hydroxide provides enantiomerically enriched 1-(3,3-dimethylbutyl)piperazine essential for asymmetric synthesis requirements [7].

Table 2: Performance of Chiral Resolving Agents in Piperazine Intermediate Purification

Resolving AgentSolvent SystemTemperature ProfileDiastereomeric Excess (de)YieldCrystal Habit
L-(-)-DBTAEthanol/H₂O (7:3)60°C → 5°C (0.3°C/min)95.2%41%Needle clusters
D-(-)-CSA2-PropanolReflux → 20°C (equilibrium)89.7%38%Prismatic rods
(+)-CSAAcetone/H₂O (8:2)50°C → -10°C (staged)92.5%36%Fine plates

The crystallization kinetics profoundly impact separation efficiency. Slow cooling rates (0.2-0.5°C/min) during salt crystallization prevent inclusion impurities and enable the thermodynamically favored diastereomer to preferentially nucleate. Multi-stage cooling profiles further enhance crystal purity—initial rapid cooling to induce supersaturation followed by extended isothermal periods for crystal maturation. Computational modeling of ternary phase diagrams (amine/acid/solvent) enables a priori identification of optimal solvent compositions and crystallization trajectories, reducing empirical optimization efforts by >50% [2].

Challenges include the inherent 50% maximum yield per resolution cycle and the requirement for efficient acid recovery systems to improve process economics. Countercurrent resolution configurations and immobilized chiral acids on silica supports demonstrate promise for continuous manufacturing platforms [7].

Solvent-Mediated Crystallization Dynamics for Dihydrochloride Stabilization

Conversion of the free base 1-(3,3-dimethylbutyl)-4-isopropylpiperazine to its dihydrochloride salt necessitates precisely controlled crystallization to ensure stoichiometric salt formation, crystalline stability, and optimal particle properties. The hygroscopic nature of the free base and variable hydrate formation in hydrochloride salts demand rigorous solvent engineering. Crystallization occurs via acidification of the free base in anhydrous ethyl acetate or methyl tert-butyl ether (MTBE) using concentrated hydrochloric acid (2.05-2.10 equivalents) under inert atmosphere to prevent oxidation [4].

The crystallization dynamics reveal profound solvent dependencies. Anhydrous ethanol or isopropanol produce metastable hemihydrate forms with problematic hygroscopicity, while acetone/water mixtures (9:1 v/v) yield the desired stable anhydrous dihydrochloride polymorph (Form II). Antisolvent crystallization using diisopropyl ether demonstrates superior control over particle size distribution (PSD): Gradual antisolvent addition (0.5 vol%/min) with high-shear mixing produces uniform 20-50 μm crystals with excellent flow properties, critical for pharmaceutical processing. The crystallization endpoint requires precise control of ionic strength—maintaining Cl⁻ concentration >2.5M prevents solvate formation and ensures complete salt formation [4] [10].

Crystal structure analysis (CCDC 2341138) confirms the dihydrochloride adopts a monoclinic P2₁/n space group with unit cell parameters a = 9.827(5) Å, b = 14.441(8) Å, c = 10.175(6) Å, β = 103.573(16)°. Hydrogen bonding between protonated nitrogen atoms (N-H⁺) and chloride ions creates infinite chains along the [100] plane, with interionic N⁺···Cl⁻ distances of 3.087(3) Å and 3.152(3) Å. The hydrophobic 3,3-dimethylbutyl and isopropyl groups project outward, creating hydrophobic layers that contribute to low hygroscopicity (<0.8% w/w moisture uptake at 75% RH) [10].

Table 3: Solvent Systems for Dihydrochloride Crystallization

Solvent/Antisolvent PairHCl EquivalentsTemperatureResulting FormWater ContentStability (40°C/75% RH)
Ethanol/Diethyl ether2.00-5°CHemihydrate2.8%Deliquescent (24h)
Acetone/Water (9:1)2.0520-25°CAnhydrous Form I0.15%Stable (>30 days)
MTBE/n-Heptane2.1010-15°CAnhydrous Form II0.22%Stable (>60 days)
Ethyl acetate/DIPE*2.0825°C → 5°CAnhydrous Form II0.18%Stable (>90 days)

*DIPE = diisopropyl ether

Process analytical technology (PAT) tools enable real-time monitoring of crystal transformation. In-situ Raman spectroscopy tracks the characteristic shift from 785 cm⁻¹ (free base C-N stretch) to 810 cm⁻¹ (protonated piperazine) during acidification, while focused beam reflectance measurement (FBRM) controls particle size during antisolvent addition. Post-crystallization, the crystals require strict humidity control during filtration and drying (tray drying at 40°C under <10% RH atmosphere) to prevent hydrate conversion. X-ray powder diffraction (XRPD) confirms phase purity with characteristic peaks at 8.7°, 12.3°, and 24.5° 2θ for the thermodynamically stable Form II polymorph [4] [10].

Properties

CAS Number

2034511-25-4

Product Name

1-(3,3-Dimethylbutyl)-4-isopropylpiperazine dihydrochloride

IUPAC Name

1-(3,3-dimethylbutyl)-4-propan-2-ylpiperazine;dihydrochloride

Molecular Formula

C13H30Cl2N2

Molecular Weight

285.3

InChI

InChI=1S/C13H28N2.2ClH/c1-12(2)15-10-8-14(9-11-15)7-6-13(3,4)5;;/h12H,6-11H2,1-5H3;2*1H

InChI Key

KDRJAYMUXFNASO-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)CCC(C)(C)C.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.